Hdac6-IN-23
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hdac6-IN-23 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, the HSP90 chaperone, and cortactin . Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
准备方法
The synthesis of Hdac6-IN-23 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of high-throughput screens to identify potential inhibitors, followed by the synthesis of the identified compounds using standard organic chemistry techniques . Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and stability of the final product .
化学反应分析
Hdac6-IN-23 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
科学研究应用
Hdac6-IN-23 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of HDAC6 in various biochemical processes. In biology, it is used to investigate the effects of HDAC6 inhibition on cellular functions, such as cell proliferation, apoptosis, and migration . In medicine, this compound is being explored as a potential therapeutic agent for treating cancer, neurodegenerative diseases, and other conditions . In industry, it may be used in the development of new drugs and therapeutic strategies .
作用机制
Hdac6-IN-23 exerts its effects by selectively inhibiting the activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, such as α-tubulin and HSP90, which in turn affects various cellular processes. The molecular targets of this compound include the catalytic domains of HDAC6, which are responsible for its deacetylase activity . The pathways involved in the mechanism of action of this compound include the regulation of protein stability, cell migration, and apoptosis .
相似化合物的比较
Hdac6-IN-23 is unique among HDAC6 inhibitors due to its high selectivity and potency. Similar compounds include other HDAC6 inhibitors, such as mercaptoacetamides and fluoroalkyl-oxadiazoles . These compounds also inhibit HDAC6 but may differ in their chemical structures, selectivity profiles, and therapeutic applications . This compound stands out due to its specific binding to the catalytic domains of HDAC6 and its ability to modulate various cellular processes .
属性
分子式 |
C15H10F2N8O |
---|---|
分子量 |
356.29 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-5-[6-[(5-pyridin-2-yltetrazol-2-yl)methyl]pyridin-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10F2N8O/c16-12(17)15-22-21-14(26-15)9-4-5-10(19-7-9)8-25-23-13(20-24-25)11-3-1-2-6-18-11/h1-7,12H,8H2 |
InChI 键 |
ZTVLPDLCENUSAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)CC3=NC=C(C=C3)C4=NN=C(O4)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。